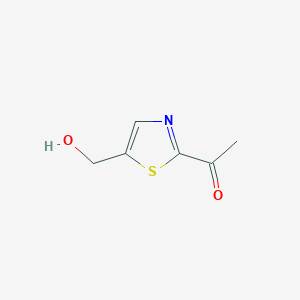
Thiazole, 2,5-dibromo-4-(1-methylethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiazole, also known as 1,3-thiazole, is a heterocyclic organic compound with a five-membered ring containing three carbon, one sulfur, and one nitrogen atom. It belongs to the azole family, which includes imidazoles and oxazoles. Thiazole’s aromaticity arises from the delocalization of a lone pair of π-electrons on the sulfur atom, satisfying Hückel’s rule. It is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents .
Interestingly, thiazole is a parent compound for various chemical derivatives, including sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators. It even plays a crucial role in Vitamin B1 (thiamine), which aids in energy release during metabolism and supports the normal functioning of the nervous system .
Méthodes De Préparation
The synthesis of Thiazole, 2,5-dibromo-4-(1-methylethyl)- involves several steps. One common method is the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea or substituted thioamides. Here are the key steps:
- Combine anhydrous benzene with thiourea and powdered 2,5-dichlorothien-3-yl ethanone.
- Heat the mixture in a water bath.
- Add a benzene solution of chloroacetone and reflux for 30 minutes.
- Separate the layers, discard the upper reddish liquid, and make the lower layer alkaline with sodium hydroxide.
- Extract the alkaline solution with ether and dry it using anhydrous sodium sulfate.
- Filter, perform atmospheric distillation, and collect the fraction boiling at 140–150°C.
- Re-distill the collected material to obtain Thiazole, 2,5-dibromo-4-(1-methylethyl)- with a boiling point of 143–145°C .
Analyse Des Réactions Chimiques
Thiazoles participate in various reactions, including electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom. Common reagents include halogens, acids, and bases. Major products depend on the specific reaction conditions.
Applications De Recherche Scientifique
Thiazoles find applications in diverse fields:
Antimicrobial: Sulfathiazole
Antiretroviral: Ritonavir
Antifungal: Abafungin
Antineoplastic: Bleomycin, Tiazofurin These compounds demonstrate potent biological activities.
Mécanisme D'action
The exact mechanism by which Thiazole, 2,5-dibromo-4-(1-methylethyl)- exerts its effects depends on its specific application. Further research is needed to elucidate its molecular targets and pathways.
Comparaison Avec Des Composés Similaires
Thiazoles share structural similarities with other azoles, such as 2-methyl-4-(1-methylethyl)-thiazole and 4-methyl-2-(1-methylethyl)-thiazole. the unique bromine substitution pattern in Thiazole, 2,5-dibromo-4-(1-methylethyl)- sets it apart from its counterparts .
Propriétés
Numéro CAS |
1314357-17-9 |
|---|---|
Formule moléculaire |
C6H7Br2NS |
Poids moléculaire |
285.00 g/mol |
Nom IUPAC |
2,5-dibromo-4-propan-2-yl-1,3-thiazole |
InChI |
InChI=1S/C6H7Br2NS/c1-3(2)4-5(7)10-6(8)9-4/h3H,1-2H3 |
Clé InChI |
GWTPSENJWBIAKO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=C(SC(=N1)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-YL)methyl]amine](/img/structure/B12090612.png)





![7-Ethoxybenzo[d]thiazol-2(3H)-one](/img/structure/B12090644.png)




![4-[2-(3,4-Dimethylphenyl)ethyl]piperidine](/img/structure/B12090669.png)


